1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBJTWMFXJYTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, also known as a derivative of phenethylamine, has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article examines the compound's biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Target Enzymes
Similar compounds have been identified to inhibit serine/threonine kinases such as CLK1 and DYRK1A. These kinases are critical in various cellular processes including signal transduction and cell cycle regulation. The inhibition occurs through competitive binding at the active site, preventing substrate phosphorylation and altering cellular signaling pathways.
Biochemical Pathways
The inhibition of CLK1 and DYRK1A can lead to significant changes in cellular signaling, impacting processes such as:
- Cell Proliferation : Altered kinase activity can influence cell growth.
- Neuronal Development : Affects neuronal signaling pathways crucial for development and function.
Cellular Effects
The compound has been shown to influence various cellular processes, particularly through its interaction with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, the compound enhances incretin hormone levels, which are vital for insulin secretion and glucose homeostasis.
| Biochemical Interaction | Effect |
|---|---|
| DPP-4 Inhibition | Modulates incretin hormone levels |
| Cellular Signaling | Influences gene expression and metabolism |
Dosage Effects in Animal Models
Studies indicate that the compound's effects vary with dosage. Lower doses effectively inhibit DPP-4 activity, leading to improved glucose regulation and enhanced insulin sensitivity in diabetic animal models. Conversely, higher doses may lead to diminished effects due to potential toxicity or off-target interactions .
Stability and Transport
The stability of this compound under laboratory conditions is crucial for its biological activity. Research indicates that the compound maintains stability over time, allowing for sustained inhibition of DPP-4. Its transport within cells is believed to occur via specific transporters that facilitate uptake into target tissues .
DPP-4 Inhibition Studies
In vivo studies demonstrated significant reductions in blood glucose levels following administration of the compound in diabetic animal models. This suggests a promising antidiabetic potential.
Cytotoxicity Against Cancer Cell Lines
The compound was evaluated against various cancer cell lines, revealing moderate cytotoxicity. This indicates potential as an anticancer agent, although further studies are needed to elucidate its efficacy and safety profile .
Structure-Activity Relationship (SAR)
Modifications in the chemical structure have shown varying degrees of potency against different biological targets. For example, substituents at the 3 and 5 positions of the phenyl ring significantly influence efficacy against DPP-4 and other targets.
| Activity Type | Description |
|---|---|
| Antidiabetic | Inhibits DPP-4, enhancing insulin secretion |
| Anticancer | Moderate cytotoxicity against cancer cells |
| Antimicrobial | Exhibits potential antimicrobial properties |
Scientific Research Applications
1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exhibits several biological activities that make it a compound of interest in research:
Antidiabetic Potential
Research indicates that this compound inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vivo studies have shown significant reductions in blood glucose levels in diabetic animal models, suggesting its potential as an antidiabetic agent.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate moderate cytotoxicity, particularly against breast cancer and leukemia cells, with IC50 values suggesting potential therapeutic efficacy .
Neuropharmacological Effects
As a derivative of phenethylamine, this compound has garnered attention for its neuropharmacological properties. It may interact with neurotransmitter systems, influencing mood and behavior .
Antimicrobial Properties
Preliminary tests suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating potential applications in treating infections.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antidiabetic Study | Evaluated the effect on blood glucose levels in diabetic models | Significant reduction in blood glucose levels observed after administration |
| Cytotoxicity Assay | Tested against MCF7 breast cancer cells | Dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM |
| Anti-inflammatory Effects | Assessed in an animal model of induced arthritis | Significant decrease in paw swelling and inflammatory markers compared to control groups |
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Heterocyclic and Non-Phenyl Analogs
Pharmacologically Relevant Derivatives
- Ketamine HCl Derivatives: E.g., 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol shows structural similarities but with imine and cyclopentanol groups, likely affecting NMDA receptor affinity .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : Chlorine’s higher lipophilicity (compared to F or Br) may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility : Fluorinated analogs (e.g., 4-F in ) exhibit better solubility in polar solvents due to increased electronegativity.
- Metabolic Stability : Bulkier substituents (e.g., Br in ) may slow hepatic metabolism, prolonging half-life.
Preparation Methods
Synthesis via Grignard Reagent and Nitrile Reduction
A documented synthetic route involves the reaction of 2-chlorobenzonitrile with isopropylmagnesium bromide (a Grignard reagent), followed by reduction to the corresponding amine and formation of the hydrochloride salt.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Chlorobenzonitrile + Isopropylmagnesium bromide (2N, 3 mL, 6 mmol) in dry THF (5 mL), argon atmosphere, room temp, overnight | Nucleophilic addition of Grignard reagent to nitrile to form imine intermediate | Intermediate formation |
| 2 | Addition of methanol (5 mL) and sodium borohydride (NaBH4, 2.22 mg, 6 mmol), stirring for 30 min | Reduction of imine intermediate to primary amine | Conversion to amine |
| 3 | Quenching with water, extraction with ethyl acetate (EtOAc), acid-base extraction with 1N HCl and 1N NaOH | Isolation and purification of free amine | Extraction steps |
| 4 | Formation of hydrochloride salt by treatment with HCl in diethyl ether (Et2O) | Solidification and purification | Final yield: 18% (yellow solid) |
- LC-MS Data: m/z = 182 (m+H)+ confirms molecular ion of free base amine
- Reference: Patent WO2013/19621, 2013
- The yield of 18% is relatively low, suggesting optimization potential in reaction conditions or purification.
- The use of dry THF and inert atmosphere is critical to maintain Grignard reagent activity.
Alternative Synthetic Considerations
While direct preparation methods specific to this compound are limited, general amine synthesis methodologies provide insights:
Reaction Conditions and Optimization Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Solvent | Dry tetrahydrofuran (THF) | Maintains Grignard reagent stability and solubility |
| Atmosphere | Argon or inert gas | Prevents moisture and oxygen interference |
| Temperature | Room temperature to slightly elevated | Controls reaction rate and side reactions |
| Reagents Stoichiometry | Excess Grignard reagent | Ensures complete conversion of nitrile |
| Reduction Agent | Sodium borohydride (NaBH4) | Mild reducing agent suitable for imines |
| Work-up | Acid-base extraction and crystallization | Critical for purity and yield |
Summary Table of Preparation Method
| Step | Reagents & Conditions | Purpose | Outcome | Yield |
|---|---|---|---|---|
| 1 | 2-Chlorobenzonitrile + Isopropylmagnesium bromide in dry THF, argon, rt overnight | Formation of intermediate imine | Intermediate formed | Not isolated |
| 2 | Methanol + NaBH4, 30 min | Reduction of imine to amine | Primary amine formed | Not isolated |
| 3 | Quench with water, EtOAc extraction, acid-base extraction | Purification of amine | Free base isolated | Not isolated |
| 4 | Treatment with HCl/Et2O | Formation of hydrochloride salt | Solid amine hydrochloride | 18% |
Research Findings and Considerations
- The Grignard addition to nitriles followed by reduction is a well-established method for synthesizing primary amines with branched alkyl substituents adjacent to aromatic rings, as in 1-(2-chlorophenyl)-2-methylpropan-1-amine.
- The low yield (18%) reported in the source suggests that side reactions, incomplete conversions, or losses during purification may occur, emphasizing the need for process optimization.
- The hydrochloride salt form improves compound stability and facilitates isolation by crystallization.
- Alternative synthetic strategies such as reductive amination or direct alkylation may be explored but require careful control to avoid overalkylation or impurities.
- No direct reports were found on preparation via amino alcohol chlorination methods, which are more suited for simpler chloroethylamines.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzaldehyde with methylpropylamine under controlled pH and temperature can yield the primary amine, followed by HCl salt formation. Optimization variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysts : Use of NaBH₄ or LiAlH₄ for reductive amination .
- Temperature : Reactions at 60–80°C improve yield compared to room temperature.
Q. Table 1: Reaction Condition Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, NaBH₄ | 78 | 95 | |
| Acetonitrile, 60°C, LiAlH₄ | 65 | 90 |
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the chlorophenyl group (δ 7.2–7.5 ppm) and methylpropanamine backbone (δ 1.2–1.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5%) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ peak at m/z 216.1 (calculated) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Test receptor binding affinity (e.g., serotonin/dopamine transporters) using radioligand displacement assays .
- Dose-response curves : Use 10⁻⁶ to 10⁻³ M concentrations to calculate IC₅₀ values.
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess safety margins .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., reductive amination) be elucidated?
Methodological Answer:
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS.
- Isotopic labeling : Use ¹⁵N-labeled amines to track bond reorganization .
- DFT calculations : Gaussian or ORCA software models transition states to identify rate-limiting steps .
Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) for X-ray diffraction .
Q. How are process-related impurities identified and quantified during synthesis?
Methodological Answer:
- LC-MS/MS : Detect impurities like 1-(2-Chlorophenyl)-propan-1-one (oxidation byproduct) at ppm levels .
- Spiking experiments : Add reference standards (e.g., o-bupropion impurity) to confirm retention times .
- Forced degradation : Expose the compound to heat/light and profile degradation products via HRMS .
Q. Table 2: Common Impurities and Detection Methods
| Impurity | Source | Detection Method |
|---|---|---|
| 1-(2-Chlorophenyl)-propan-1-one | Oxidation | HPLC-UV (RT 8.2 min) |
| N-Methyl derivative | Over-alkylation | LC-MS (m/z 230.1) |
| Chlorophenyl dimer | Side reaction | HRMS (m/z 431.2) |
Q. What computational approaches predict this compound’s pharmacokinetic or target-binding properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with dopamine D2 receptors (PDB: 6CM4).
- ADMET Prediction : SwissADME estimates logP (2.1), CNS permeability, and CYP450 inhibition .
- MD Simulations : GROMACS models stability in lipid bilayers to assess blood-brain barrier penetration .
Q. How does the compound’s stability vary under different storage or formulation conditions?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- pH stability : Assess solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy .
- Excipient compatibility : Blend with lactose or MCC and analyze for salt disproportionation (Raman mapping) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
